

A Comparative Guide to the Biological Specificity of Iritone and its Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Iritone**

Cat. No.: **B1232678**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activity and specificity of **Iritone**, a fragrance ingredient belonging to the ionone family. Due to the limited publicly available data on **Iritone**'s specific biological interactions, this guide will focus on its close, well-studied structural analogs, α -ionone and β -ionone, as representative compounds. The biological activities of these ionones will be compared with established inhibitors of key signaling pathways they are known to modulate.

Disclaimer: The biological activities and specificity data presented here are primarily for α -ionone and β -ionone and are used as a proxy to infer the potential activities of **Iritone** ((E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one, CAS: 67801-38-1). Direct experimental data on **Iritone**'s biological target interactions and pathway modulation is sparse in the current scientific literature.

Quantitative Data Comparison

The following table summarizes the known biological activities of α - and β -ionone and compares them to well-characterized inhibitors of the PI3K/AKT/mTOR and NF- κ B signaling pathways.

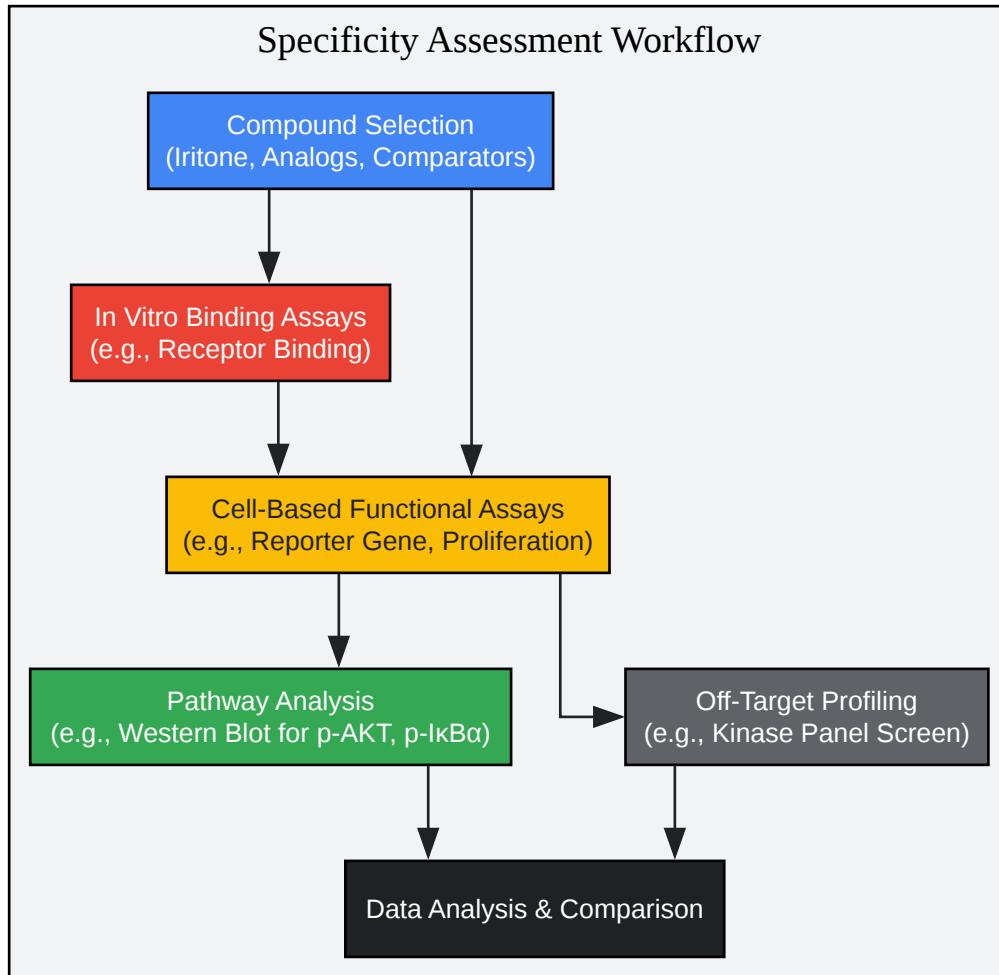
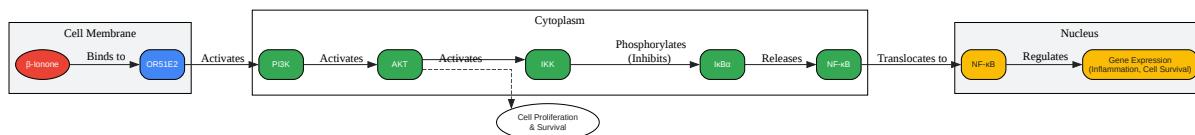
Compound/Drug	Primary Target(s)	Known Biological Activities	IC50/EC50 Values	Key References
α-Ionone	Olfactory Receptor OR5A1, TGR5	Fragrance, potential anti-inflammatory, and metabolic effects. [1]	Data not available	[1] [2]
β-Ionone	Olfactory Receptor OR51E2	Fragrance, anticancer, anti-inflammatory, antimicrobial. Modulates PI3K/AKT and NF-κB pathways. [3] [4]	Data not available for specific targets	[3] [4] [5]
Buparlisib (BKM120)	Pan-Class I PI3K inhibitor	Anticancer agent, induces apoptosis and cell cycle arrest.	PI3K α : 52 nM, PI3K β : 166 nM, PI3K γ : 116 nM, PI3K δ : 262 nM	[6] [7]
BAY 11-7082	Inhibitor of IκB α phosphorylation	Anti-inflammatory, pro-apoptotic. Irreversibly inhibits IKK.	~10 μM for inhibition of NF-κB activation	[8]

Signaling Pathways and Experimental Workflows

To understand the biological context of Iritone's potential activity, it is crucial to visualize the signaling pathways modulated by its analogs and the experimental workflows used to assess such activities.

Signaling Pathway of Ionones

The following diagram illustrates the known signaling pathways modulated by β -ionone, which involve the activation of the olfactory receptor OR51E2 and subsequent downstream effects on the PI3K/AKT and MAPK/NF- κ B pathways.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Iritone | 67801-38-1 [smolecule.com]
- 4. IRITONE | 67801-38-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Comparative Guide to the Biological Specificity of Iritone and its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1232678#assessing-the-specificity-of-iritone-s-biological-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com